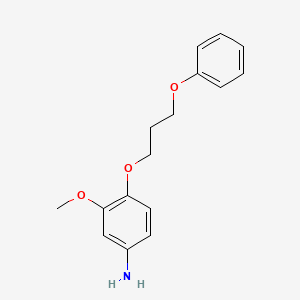
3-methoxy-4-(3-phenoxypropoxy)aniline
Overview
Description
m-Anisidine, 4-(3-phenoxypropoxy)- is an organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . It is a derivative of m-Anisidine, which is an aniline derivative containing a methoxy group. This compound is typically used as a drug or therapeutic agent .
Preparation Methods
The synthesis of m-Anisidine, 4-(3-phenoxypropoxy)- involves the reaction of m-Anisidine with 3-phenoxypropyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of m-Anisidine, 4-(3-phenoxypropoxy)- .
Chemical Reactions Analysis
m-Anisidine, 4-(3-phenoxypropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
m-Anisidine, 4-(3-phenoxypropoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As a therapeutic agent, it is studied for its potential pharmacological effects and therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(3-phenoxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
m-Anisidine, 4-(3-phenoxypropoxy)- can be compared with other similar compounds, such as:
m-Anisidine: The parent compound, which lacks the 3-phenoxypropoxy group.
p-Anisidine: An isomer of m-Anisidine with the methoxy group in the para position.
o-Anisidine: Another isomer with the methoxy group in the ortho position.
The uniqueness of m-Anisidine, 4-(3-phenoxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
15382-87-3 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-methoxy-4-(3-phenoxypropoxy)aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-16-12-13(17)8-9-15(16)20-11-5-10-19-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,17H2,1H3 |
InChI Key |
URWUONAQAFAJNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-87-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(3-phenoxypropoxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















